Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate

Catalog No.
S13586703
CAS No.
M.F
C13H14N2O3
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxyla...

Product Name

Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate

IUPAC Name

ethyl 2-(4-methoxyphenyl)-1H-imidazole-5-carboxylate

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-14-12(15-11)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)

InChI Key

CENYHEONIODBKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N1)C2=CC=C(C=C2)OC

Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate is an organic compound characterized by a unique structure that features an imidazole ring, a methoxyphenyl substituent, and a carboxylate group. Its molecular formula is C12H13N3O3C_{12}H_{13}N_{3}O_{3}, and it typically appears as a solid. The compound's structural characteristics, including the dihedral angles between its aromatic rings, influence its chemical reactivity and biological interactions. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interesting biological activities.

The chemical reactivity of ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate can be attributed to several types of reactions:

  • Nucleophilic Substitution Reactions: These reactions often involve the substitution of halogens or other leaving groups on the imidazole ring with nucleophiles.
  • Esterification Reactions: The carboxylic acid moiety can react with alcohols to form esters, which is significant for modifying the compound's solubility and reactivity.
  • Electrophilic Aromatic Substitution: The presence of electron-donating groups, such as the methoxy group, facilitates electrophilic substitution reactions on the aromatic rings.

Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate exhibits various biological activities, making it a candidate for further pharmacological studies. Research indicates that compounds within the imidazole class can interact with biological targets, including enzymes and receptors. Notably, this compound has shown potential in:

  • Antimicrobial Activity: Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Properties: Interaction studies have indicated possible mechanisms of action against cancer cells through inhibition of specific pathways .

The synthesis of ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate typically involves several steps:

  • Starting Materials: Ethyl 4-chloro-3-nitrobenzoate and 4-methoxy salicylaldehyde are commonly used as starting materials.
  • Reaction Conditions: The reaction is usually conducted in a solvent such as dimethyl sulfoxide (DMSO) under elevated temperatures to promote cyclization.
  • Yield: The synthesis can achieve high yields (often exceeding 80%) due to the efficient formation of the desired product through nucleophilic substitution followed by cyclization.

Ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: Its unique structural properties may lend themselves to applications in organic electronics or photonic devices.
  • Biochemistry: Used in studies related to enzyme inhibition and receptor modulation, contributing to drug discovery efforts .

Understanding how ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate interacts with biomolecules is crucial for elucidating its pharmacodynamics. Interaction studies typically focus on:

  • Binding Affinities: Evaluating how well the compound binds to target proteins or nucleic acids.
  • Mechanisms of Action: Investigating how these interactions affect biological functions or pathways.
  • Safety Profiles: Assessing potential toxicity or side effects associated with its use in biological systems .

Several compounds share structural similarities with ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate. Here are notable examples:

Compound NameStructural FeaturesUnique Properties
Ethyl 1-sec-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylateContains a sec-butyl groupExhibits distinct biological activity profiles
Ethyl 2-(2-hydroxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylateFeatures a hydroxymethyl substitutionEnhanced solubility and potential for increased bioactivity
Ethyl 2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylateSubstituted with fluorine instead of methoxyMay exhibit different electronic properties affecting reactivity

The uniqueness of ethyl 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylate lies in its specific methoxy substitution pattern, which influences its electronic properties and biological activity compared to similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

246.10044231 g/mol

Monoisotopic Mass

246.10044231 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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